8-Aminohexylamino cAMP
Overview
Description
8-Aminohexylamino cAMP (8-AHA-cAMP) is a selective cAMP-dependent protein kinase (PKA) activator and site-selective cAMP analog with preference for site B of R I of cAMP-dependent protein kinase . It is an analogue of the natural signal molecule cyclic AMP where the hydrogen in position 8 of the nucleobase is replaced by an aminohexylamino group .
Synthesis Analysis
The synthesis of 8-Aminohexylamino cAMP involves complex biochemical processes. Mycobacteria, for instance, are endowed with rich and diverse machinery for the synthesis, utilization, and degradation of cAMP . The compound is also used in the preparation of gels for affinity chromatography .
Molecular Structure Analysis
The molecular formula of 8-Aminohexylamino cAMP is C16H26N7O6P. It is a cyclic adenosine monophosphate (cAMP) derivative.
Chemical Reactions Analysis
8-Aminohexylamino cAMP is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Physical And Chemical Properties Analysis
8-AHA-cAMP is chemically stable under conditions of biological systems and media . It is recommended that the compound should be stored in the freezer, for longer storage periods preferably in freeze-dried form . Detailed information on the solubility of 8-AHA-cAMP in water and various buffers are listed in the solubility chart .
Scientific Research Applications
Affinity Chromatography of cAMP-Responsive Proteins
8-Aminohexylamino cAMP, when immobilized on agarose gels, serves as an effective ligand for affinity chromatography. It is particularly useful for isolating cAMP-dependent protein kinases and phosphodiesterases from various biological samples . This application is crucial for studying signal transduction pathways and understanding the molecular mechanisms of hormone action.
Purification of cGMP Receptors
The compound is also valuable for purifying cGMP receptors, especially in cases where the target protein binds too tightly to gels with immobilized cGMP . This application is significant for research into the cellular responses to nitric oxide and natriuretic peptides, which are mediated by cGMP.
Study of cAMP Signaling Scaffolds
In research, 8-Aminohexylamino cAMP has been used to study the spatial response of cAMP and cGMP signaling scaffolds . This application provides insights into the compartmentalization of cyclic nucleotide signals and their role in physiological processes like platelet aggregation.
Activation of Protein Kinase A (PKA)
This compound acts as a site-selective activator of cAMP-dependent protein kinase A (PKA), particularly targeting site B of PKA type I . This specificity is utilized in studies to selectively stimulate PKA type I, aiding in the dissection of the roles of different PKA types in cellular processes.
Binding of Fluorescent Dyes for Visualization
The terminal amino group of 8-Aminohexylamino cAMP can be used to bind fluorescent dyes, making it a precursor for fluorescence labeling . This application is essential for visualizing the location and movement of cAMP within cells, thereby contributing to our understanding of intracellular signaling dynamics.
Elucidation of Smooth Muscle Relaxation Mechanisms
Research has employed 8-Aminohexylamino cAMP to understand the relaxation of vascular and tracheal smooth muscle by cyclic nucleotide analogs that preferentially activate cGMP-dependent protein kinase . This application is relevant for developing new therapeutic strategies for conditions like asthma and hypertension.
Mechanism of Action
Target of Action
The primary target of 8-Aminohexylamino cAMP is the cAMP-dependent protein kinase, also known as protein kinase A (PKA) . PKA is a key enzyme in the cAMP signaling pathway, which regulates numerous cellular responses to external stimuli .
Biochemical Pathways
The activation of PKA by 8-Aminohexylamino cAMP leads to the phosphorylation of various proteins, altering their activity and thereby affecting multiple biochemical pathways . These pathways include those involved in metabolism, transcription, immune response, and cell cycle regulation .
Result of Action
The activation of PKA by 8-Aminohexylamino cAMP can lead to a variety of cellular effects, depending on the specific proteins that are phosphorylated as a result of PKA activation . These effects can include changes in metabolic activity, alterations in gene expression, modulation of immune responses, and regulation of cell growth and division .
Action Environment
The action of 8-Aminohexylamino cAMP is influenced by various environmental factors. For instance, the compound is chemically stable under conditions of biological systems and media . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form . The compound’s solubility in water and various buffers can also influence its action .
Future Directions
properties
IUPAC Name |
(4aR,6R,7R,7aS)-6-[6-amino-8-[[amino(pentyl)amino]methyl]purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N7O6P/c1-2-3-4-5-22(18)6-10-21-11-14(17)19-8-20-15(11)23(10)16-12(24)13-9(28-16)7-27-30(25,26)29-13/h8-9,12-13,16,24H,2-7,18H2,1H3,(H,25,26)(H2,17,19,20)/t9-,12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPSJZOUBIGSHY-RVXWVPLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CC1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN(CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N7O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960386 | |
Record name | 6-{6-Amino-8-[(1-pentylhydrazinyl)methyl]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminohexylamino cAMP | |
CAS RN |
39824-30-1 | |
Record name | 8-Aminohexylamino cAMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039824301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-{6-Amino-8-[(1-pentylhydrazinyl)methyl]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 8-Aminohexylamino cAMP, and how does its structure influence its selectivity for cAMP-dependent protein kinase (PKA) type I?
A1: 8-Aminohexylamino cAMP is a site-selective analog of cyclic adenosine monophosphate (cAMP) that preferentially activates PKA type I. This selectivity stems from its structural modification – the 8-aminohexylamino group – which enhances its binding affinity for the type I regulatory subunit (RI) of PKA compared to the type II regulatory subunit (RII). [, , , ]. Upon binding to RI, 8-Aminohexylamino cAMP induces a conformational change that releases the catalytic subunit of PKA, allowing it to phosphorylate downstream targets and initiate various cellular processes. [, , , ].
Q2: How can the synergistic effects of 8-Aminohexylamino cAMP with other cAMP analogs help to elucidate the role of different PKA isozymes in specific cellular responses?
A2: Researchers utilize 8-Aminohexylamino cAMP in combination with other site-selective cAMP analogs, such as N6-benzoyl-cAMP, to selectively activate specific PKA isozymes. By observing the synergistic effects on cellular responses like steroidogenesis or protein secretion, researchers can determine the relative contribution of each PKA type to a particular pathway. For example, in rat Leydig cells, the synergistic increase in androgen production observed when 8-Aminohexylamino cAMP was paired with N6-benzoyl-cAMP confirmed the involvement of both PKA type I and type II in steroidogenesis. []. Similarly, in rat Sertoli cells, combining 8-Aminohexylamino cAMP with N6-benzoyl-cAMP helped establish the predominant role of PKA type I in cAMP-dependent tissue-type plasminogen activator secretion. [].
Q3: Research indicates that 8-Aminohexylamino cAMP can overcome compartmentalization of PKA type I. Could you elaborate on this phenomenon and its implications?
A3: Studies suggest that PKA type I can be compartmentalized within cells, limiting its access to endogenously produced cAMP. Interestingly, 8-Aminohexylamino cAMP, due to its high affinity for PKA type I, can effectively activate this isozyme even when paired with agents that stimulate endogenous cAMP production, like forskolin or luteinizing hormone. [, ]. This ability to overcome compartmentalization makes 8-Aminohexylamino cAMP a valuable tool for investigating the specific roles of PKA type I in cellular processes where its activity might be spatially restricted.
Q4: How does the use of 8-Aminohexylamino cAMP in oocyte research contribute to our understanding of the mechanisms governing meiotic arrest and resumption?
A4: Research using 8-Aminohexylamino cAMP has provided valuable insights into the complex interplay of PKA isozymes in regulating oocyte maturation. Studies show that 8-Aminohexylamino cAMP effectively maintains meiotic arrest in denuded oocytes, supporting the role of PKA type I in this process []. Conversely, analogs preferentially activating PKA type II, or combinations leading to its selective activation, were more effective in inducing germinal vesicle breakdown and cumulus expansion. []. These findings underscore the differential roles of PKA isozymes within the oocyte-cumulus cell complex and contribute to our understanding of the molecular mechanisms controlling oocyte maturation.
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